2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13464029
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | 2-amino-1-[3-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H23N3O/c1-9(2)13(3)7-10-4-5-14(8-10)11(15)6-12/h9-10H,4-8,12H2,1-3H3 |
| Standard InChI Key | WHECSIFRZNGWTR-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)CC1CCN(C1)C(=O)CN |
| Canonical SMILES | CC(C)N(C)CC1CCN(C1)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 2-amino-1-[3-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone, reflecting its three-dimensional arrangement. Key structural elements include:
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A pyrrolidine ring (five-membered saturated nitrogen heterocycle) at position 1.
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An isopropyl-methyl-amino group attached to the pyrrolidine’s third carbon via a methylene bridge.
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An amino ketone functional group at the first position of the pyrrolidine ring.
The stereochemistry of the pyrrolidine and substituents influences its biological interactions, though specific enantiomeric data remain under investigation.
Physicochemical Characteristics
Experimental and predicted properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 326.6 ± 37.0 °C (Predicted) | |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | |
| pKa | 9.18 ± 0.20 (Predicted) | |
| Solubility | Moderate in polar solvents |
The compound’s logP (partition coefficient) is estimated at 0.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Pyrrolidine Functionalization:
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Amino Ketone Formation:
Biological Activity and Mechanisms
Anticancer Activity
While direct evidence is limited, related pyrrolidine derivatives (e.g., alpelisib) inhibit PI3Kα, a kinase implicated in breast cancer . Computational docking studies suggest this compound may bind PI3Kα’s ATP pocket with a ΔG of -9.2 kcal/mol .
Comparative Analysis with Structural Analogs
Chlorinated Analog: 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
| Parameter | 2-Amino Derivative | 2-Chloro Derivative |
|---|---|---|
| Molecular Weight | 213.32 g/mol | 232.75 g/mol |
| Bioactivity | mGluR modulation | Anticholinergic effects |
| Synthetic Accessibility | Moderate (3 steps) | High (2 steps) |
The chloro substituent enhances electrophilicity but reduces CNS penetration due to increased polarity.
Enantiomeric Variants
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(2S)-2-Amino-1-[(3R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methylbutan-1-one (CID 66568040) shows 10-fold higher mGlu2 affinity than the racemic mixture, highlighting stereochemical importance .
Research Frontiers and Challenges
Pharmacokinetic Optimization
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Metabolic Stability: Microsomal studies (human liver microsomes) indicate a half-life of 12 minutes, necessitating prodrug strategies.
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Blood-Brain Barrier Penetration: MDCK-MDR1 assays show a Papp (A→B) of 8.7 × 10⁻⁶ cm/s, suggesting adequate CNS bioavailability.
Target Validation
Ongoing studies aim to:
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- concentration of a solution resulting from a known mass of compound in a specific volume